molecular formula C21H16FNO4 B6413458 2-(4-Cbz-Aminopheny)-5-fluorobenzoic acid, 95% CAS No. 1261933-95-2

2-(4-Cbz-Aminopheny)-5-fluorobenzoic acid, 95%

Cat. No. B6413458
CAS RN: 1261933-95-2
M. Wt: 365.4 g/mol
InChI Key: ZVDCFZDTJPUELW-UHFFFAOYSA-N
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Description

2-(4-Cbz-Aminopheny)-5-fluorobenzoic acid, 95% (2-Amino-4-fluorobenzoic acid, 95%) is an important organic compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-(4-Cbz-Aminopheny)-5-fluorobenzoic acid, 95%.

Mechanism of Action

2-(4-Cbz-Aminopheny)-5-fluorobenzoic acid, 95% acts as a substrate in enzyme kinetics studies. It binds to enzymes, which then catalyze the conversion of the compound into its active form. In addition, the compound can act as a ligand in the study of protein-ligand interactions, where it binds to specific receptor sites on proteins and can be used to identify novel drug targets.
Biochemical and Physiological Effects
2-(4-Cbz-Aminopheny)-5-fluorobenzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been found to be an effective inhibitor of enzymes involved in the metabolism of drugs, as well as being able to modulate the activity of drug-receptor interactions. In addition, it has been found to have anti-inflammatory and antioxidant properties, and can be used to study the effects of drugs on the nervous system.

Advantages and Limitations for Lab Experiments

The use of 2-(4-Cbz-Aminopheny)-5-fluorobenzoic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to obtain and store. In addition, it is non-toxic and has a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, there are also some limitations to its use. The compound is unstable and can degrade over time, and it can be difficult to handle and store in the laboratory.

Future Directions

The use of 2-(4-Cbz-Aminopheny)-5-fluorobenzoic acid, 95% is still in its early stages, and there are many potential future directions for its use. One potential direction is the development of new methods for synthesizing and handling the compound. Another potential direction is the development of new applications for the compound, such as its use in the study of drug metabolism and drug-receptor interactions. Finally, further research is needed to understand the biochemical and physiological effects of the compound, as well as its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-Cbz-Aminopheny)-5-fluorobenzoic acid, 95% can be achieved through a variety of methods. The most common method involves the reaction of 4-fluorobenzaldehyde with 4-aminobenzoic acid in the presence of a base such as sodium hydroxide. This reaction is typically conducted in an aqueous solvent at a temperature of around 80°C. The reaction produces the desired product, 2-(4-Cbz-Aminopheny)-5-fluorobenzoic acid, 95%.

Scientific Research Applications

2-(4-Cbz-Aminopheny)-5-fluorobenzoic acid, 95% has a wide range of scientific research applications. It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. It is also used as a ligand in the study of protein-ligand interactions, as well as a substrate in enzyme kinetics studies. In addition, it is used in the study of drug metabolism, drug-receptor interactions, and in the identification of novel drug targets.

properties

IUPAC Name

5-fluoro-2-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO4/c22-16-8-11-18(19(12-16)20(24)25)15-6-9-17(10-7-15)23-21(26)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDCFZDTJPUELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(C=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cbz-Aminopheny)-5-fluorobenzoic acid

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